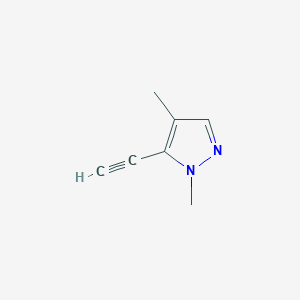

5-ethynyl-1,4-dimethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-1,4-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-4-7-6(2)5-8-9(7)3/h1,5H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFBVKDWUCNYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Transformative Potential of 5 Ethynyl 1,4 Dimethyl 1h Pyrazole

Alkyne-Based Click Chemistry and Cycloaddition Reactions

The terminal alkyne functionality in 5-ethynyl-1,4-dimethyl-1H-pyrazole makes it an ideal participant in click chemistry and other cycloaddition reactions, enabling the straightforward construction of more complex molecular architectures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency, regioselectivity, and mild reaction conditions. acs.orgnih.govnih.gov This reaction involves the coupling of a terminal alkyne, such as this compound, with an azide (B81097) in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. acs.orgnih.gov The resulting triazole linkage is chemically stable, making this reaction highly valuable in various applications, including drug discovery and materials science. acs.org The robustness of the CuAAC reaction allows it to be performed in a variety of solvents, including aqueous media, and it is tolerant of a wide range of functional groups. acs.orgbeilstein-journals.org

The general scheme for the CuAAC reaction involving this compound is as follows:

Table 1: Examples of CuAAC Reactions with Pyrazole (B372694) Derivatives

| Alkyne Reactant | Azide Reactant | Catalyst System | Product | Reference |

| Germanyl alkynes | Various azides | CuSO₄·5H₂O | Germanyl triazoles | beilstein-journals.org |

| Terminal alkynes | Hydrazoic acid (in situ) | Cu(I) with N-donor ligands | 4-substituted-1H-1,2,3-triazoles | acs.org |

| Alkynyl calix nsc.ruarene | Azidopropyl calix nsc.ruarene | Cu(I) | Covalently cross-linked calixarenes | acs.org |

Other Chemo- and Regioselective Cycloadditions

Beyond CuAAC, the ethynyl (B1212043) group of this compound can participate in other cycloaddition reactions. For instance, 1,3-dipolar cycloadditions with azomethine imines can lead to the formation of fused pyrazolo[1,2-a]pyrazole systems. acs.orgmdpi.com These reactions can be catalyzed by various metals, including copper(II), to achieve high regioselectivity. mdpi.com Additionally, tandem reactions involving in situ generation of allenes from alkyne precursors followed by cycloadditions have been reported for related pyrazole systems. acs.org

Cross-Coupling Reactions of the Ethynyl Moiety

The terminal alkyne of this compound is a key functional group for carbon-carbon bond formation through various cross-coupling reactions. The Sonogashira coupling is a prominent example, involving the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for constructing substituted alkynes and has been widely applied in the synthesis of complex organic molecules. wikipedia.orglibretexts.org

The general scheme for the Sonogashira coupling of this compound is depicted below:

Table 2: Sonogashira Coupling Reactions with Pyrazole Derivatives

| Pyrazole Reactant | Coupling Partner | Catalyst System | Product | Reference |

| 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes | Various alkynes | Pd catalyst, Cu(I) co-catalyst | 5-Alkynyl-1H-pyrazole-4-carbaldehydes | researchgate.net |

| 5- and 3-Triflyloxy-1H-pyrazole-4-carboxylates | Various alkynes | Pd catalyst, Cu(I) co-catalyst | 5- and 3-Alkynyl-4-(ethoxycarbonyl)pyrazoles | researchgate.net |

| Iodo-substituted azopyrroles | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst | Azo compounds with alkynyl groups | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring itself can undergo substitution reactions. The electron-rich nature of the pyrazole ring generally favors electrophilic substitution. However, the position of substitution is influenced by the existing substituents. For pyrazoles, electrophilic attack often occurs at the C4 position. For instance, direct thiocyanation and selenocyanation of 3,5-dimethyl-1-phenyl-1H-pyrazole at the C4 position has been achieved using PhICl₂ and NH₄SCN/KSeCN. beilstein-journals.org

Nucleophilic substitution reactions on the pyrazole ring are less common but can be facilitated by the presence of good leaving groups. smolecule.com For example, 5-chloropyrazole derivatives can undergo nucleophilic aromatic substitution with primary alkylamines. mdpi.com The nitrogen atoms in the pyrazole ring can also facilitate nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.com

Oxidation and Reduction Pathways of the Ethynyl and Pyrazole Moieties

The ethynyl group and the pyrazole ring can be subjected to oxidation and reduction reactions. The triple bond of the ethynyl group can be oxidized to a 1,2-diketone using reagents like palladium(II) chloride in DMSO, although the success of this reaction can be substrate-dependent. nsc.ru The pyrazole ring itself can be oxidized to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide. smolecule.com

Reduction of the ethynyl group can lead to the corresponding alkene or alkane, depending on the reaction conditions and the reducing agent used. The pyrazole ring can also be reduced, for example, using sodium borohydride (B1222165) or lithium aluminum hydride to yield pyrazolidine (B1218672) derivatives. smolecule.com

Derivatization Strategies at the Pyrazole Nitrogen Atoms

While this compound has both nitrogen atoms of the pyrazole ring substituted with methyl groups, precluding direct N-functionalization, the synthesis of various N-substituted pyrazoles is a well-established field. organic-chemistry.orgthieme-connect.de The synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine (B178648). mdpi.comthieme-connect.de This allows for the introduction of a wide variety of substituents at the N1 position, which can significantly influence the compound's properties and reactivity. For instance, N-arylpyrazoles can be synthesized via palladium-catalyzed coupling of aryl triflates with pyrazole derivatives. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 5 Ethynyl 1,4 Dimethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of the structure of 5-ethynyl-1,4-dimethyl-1H-pyrazole would typically rely on various NMR techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No experimental ¹H NMR spectra, including chemical shifts (δ) and coupling constants (J) for the protons of this compound, are available in the surveyed literature. Such data would be essential for identifying the electronic environment of the methyl groups, the pyrazole (B372694) ring proton, and the acetylenic proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, there is no published ¹³C NMR data for this compound. This information would be crucial for characterizing the carbon skeleton of the molecule, including the pyrazole ring carbons, the methyl carbons, and the carbons of the ethynyl (B1212043) group.

Advanced Two-Dimensional NMR Techniques (e.g., HMBC)

While advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the connectivity of a molecule, no studies applying these methods to this compound have been reported. These experiments would be necessary to definitively establish the substitution pattern of the pyrazole ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

No specific FT-IR spectra for this compound have been found in the public domain. An experimental spectrum would be expected to show characteristic absorption bands for the C-H stretching of the methyl and pyrazole ring protons, the C≡C and ≡C-H stretching of the ethynyl group, and the vibrations of the pyrazole ring.

Raman Spectroscopy

There is currently no available Raman spectroscopic data for this compound. Raman spectroscopy would be a complementary technique to FT-IR, particularly useful for observing the symmetric vibrations of the molecule, such as the C≡C triple bond stretch.

Electronic Absorption Spectroscopy (UV-Visible)

Electronic absorption spectroscopy, or UV-Visible spectroscopy, is a technique used to measure the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like pyrazoles, the UV-Visible spectrum typically reveals characteristic π-π* and n-π* transitions. nih.govresearchgate.net

The electronic transitions in pyrazole derivatives are influenced by the nature and position of substituents on the pyrazole ring. nih.gov The presence of an ethynyl group, a chromophore, is expected to influence the absorption maxima (λmax). Generally, the introduction of conjugation through substituents like phenyl groups can cause a bathochromic (red) shift in the absorption bands. nih.gov For instance, pyrazole derivatives without aromatic substituents show absorption bands around 218 nm, while those with phenyl groups exhibit a red-shifted broad absorption band around 250 nm. nih.gov

Table 1: Hypothetical UV-Visible Spectral Data for this compound (Note: Experimental data for this specific compound was not found in the searched sources. This table is a representation of how such data would be presented.)

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

| Ethanol | Data not available | Data not available | π-π |

| Hexane | Data not available | Data not available | n-π |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass, allowing for the determination of the molecular formula. acs.org

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. Common fragmentation pathways for pyrazole derivatives involve the cleavage of the pyrazole ring and the loss of substituents. The presence of the ethynyl and methyl groups would lead to characteristic fragment ions.

While specific MS and HRMS data for this compound are not detailed in the available search results, HRMS has been used to confirm the elemental composition of other novel pyrazole derivatives. acs.org For example, in the characterization of 7-Amino-5-(4-bromophenyl)-6-cyanopyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Dimethyl Ester, HRMS was used to find the exact mass, which was in close agreement with the calculated value. acs.org

Table 2: Predicted Mass Spectrometry Data for this compound (Note: Experimental data for this specific compound was not found in the searched sources. This table illustrates the expected data.)

| Ionization Mode | Calculated m/z (for C7H8N2) | Observed m/z | Fragment Ions (m/z) |

| EI/ESI | 120.0687 | Data not available | Data not available |

Computational Chemistry and Theoretical Investigations of 5 Ethynyl 1,4 Dimethyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Properties

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemist-friendly interpretation of the wavefunction in terms of Lewis structures, lone pairs, and bonds. uni-muenchen.denih.gov This analysis examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory. uni-muenchen.de For pyrazole (B372694) derivatives, NBO analysis helps in understanding intramolecular charge transfer (ICT) and the stabilization arising from conjugative interactions. nih.gov

Hyperpolarizability Calculations

Hyperpolarizability calculations are essential for identifying and designing materials with non-linear optical (NLO) properties, which are critical for applications in photonics and optoelectronics. researchgate.net These calculations determine the response of a molecule's dipole moment to an applied external electric field. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. researchgate.net

For organic molecules like pyrazole derivatives, large hyperpolarizability values are often associated with significant intramolecular charge transfer, typically occurring between an electron-donating group and an electron-accepting group connected by a π-conjugated system. Theoretical studies on various organic compounds involve calculating the static first hyperpolarizability to predict their potential as NLO materials. wisc.edu The presence of the electron-rich pyrazole ring and the ethynyl (B1212043) group in 5-ethynyl-1,4-dimethyl-1H-pyrazole suggests that it could possess interesting NLO properties, which would be quantified through these computational investigations.

Molecular Dynamics Simulations to Investigate Molecular Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics, flexibility, and intermolecular interactions of a compound in a simulated environment, such as in solution or interacting with a biological macromolecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. scienceforecastoa.com

In the context of pyrazole derivatives, which are known for a wide range of biological activities, QSAR studies are invaluable. nih.govdntb.gov.ua A QSAR model for a series of pyrazole analogs would typically involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their experimentally determined biological activity, such as inhibitory concentration (IC50). researchgate.net For example, a QSAR study on pyrazole-based enzyme inhibitors might reveal that specific substitutions on the pyrazole ring that enhance hydrophobicity or introduce hydrogen bond donors/acceptors are crucial for improved activity. nih.govresearchgate.net

Exploration of Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational chemistry provides methods to model these solvent effects, either explicitly by including individual solvent molecules or implicitly by treating the solvent as a continuous medium with a specific dielectric constant.

For pyrazole derivatives, understanding solvent effects is crucial for predicting their behavior in different chemical and biological environments. For example, the choice of solvent can influence reaction rates, the stability of different conformers, and spectroscopic properties. Computational studies on related heterocyclic compounds have demonstrated that properties like electronic transitions (UV-Vis spectra) and the stability of reaction intermediates can be accurately modeled by including solvent effects in the calculations. wisc.edu Such investigations would clarify how the polarity of the solvent interacts with the dipole moment of this compound, affecting its solubility, stability, and reactivity.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein. d-nb.info This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. dntb.gov.ua

Numerous studies have employed molecular docking to investigate the interaction of pyrazole derivatives with various biological targets, such as enzymes and receptors. d-nb.infonih.govresearchgate.net In a typical docking study, the this compound molecule would be placed into the binding site of a target protein. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a binding energy score. d-nb.info The results reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. For instance, the nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors, while the aromatic ring and methyl groups could engage in hydrophobic interactions. researchgate.nettandfonline.com These studies are crucial for rational drug design, helping to optimize the structure of the ligand to improve its binding affinity and selectivity for the target protein.

Advanced Research Applications and Future Directions for Ethynylpyrazole Derivatives

Utility as Building Blocks in Complex Organic Synthesis

The pyrazole (B372694) nucleus is a fundamental scaffold in organic chemistry, and its derivatives are crucial intermediates in the synthesis of a wide array of complex molecules. nih.govtsijournals.com Specifically, ethynylpyrazole derivatives like 5-ethynyl-1,4-dimethyl-1H-pyrazole serve as versatile building blocks, offering multiple reaction sites for constructing more elaborate chemical structures. cymitquimica.com The presence of the ethynyl (B1212043) group provides a key functional handle for various coupling reactions, such as the Sonogashira, and cycloaddition reactions, enabling the facile introduction of diverse molecular fragments. smolecule.comorganic-chemistry.org

The synthesis of polysubstituted pyrazoles often involves multi-step procedures or one-pot multi-component reactions. organic-chemistry.orgrsc.org For instance, the reaction of vinyl azide (B81097), an aldehyde, and tosylhydrazine can afford 3,4,5-trisubstituted 1H-pyrazoles. organic-chemistry.org Another approach involves the palladium-catalyzed ring-opening of 2H-azirines with hydrazones to yield polysubstituted pyrazoles. organic-chemistry.org The strategic functionalization of the pyrazole ring, for example, by introducing amino or formyl groups, further enhances their utility as precursors for fused heterocyclic systems. mdpi.com

The development of efficient synthetic methodologies, including flow chemistry techniques, has expanded the accessibility and diversity of pyrazole derivatives. nih.gov These advancements allow for the creation of compound libraries with varied substitution patterns, which is essential for screening and identifying molecules with desired properties in various applications. nih.govcymitquimica.com

Applications in Materials Science

The unique electronic and photophysical properties of ethynylpyrazole derivatives have led to their exploration in the field of materials science. mdpi.comnih.gov Their rigid, planar structures, combined with the electron-rich nature of the pyrazole ring and the versatile reactivity of the ethynyl group, make them attractive candidates for the development of novel functional materials.

Organic Conductors and Semiconducting Materials

The π-conjugated system inherent in ethynylpyrazoles is a key feature for their potential application in organic electronics. The extended conjugation, which can be further enhanced through polymerization or incorporation into larger molecular frameworks, facilitates charge transport, a fundamental requirement for organic conductors and semiconductors. While direct applications of this compound in this area are still emerging, the broader class of pyrazole-based materials has shown promise. The ability to tune the electronic properties through substitution on the pyrazole ring allows for the modulation of the material's conductivity and bandgap.

Metal-Organic Frameworks (MOFs) incorporating pyrazole-based ligands are being investigated for energy storage applications, highlighting the potential of these heterocycles in creating structured, conductive materials. researchgate.net The ordered arrangement of pyrazole units within a framework can create pathways for ion and electron transport, which is crucial for applications in batteries and other energy storage devices. researchgate.net

Fluorescent Probes and Dyes

Many pyrazole derivatives exhibit interesting fluorescence properties, making them valuable as fluorophores. mdpi.comchim.it The emission characteristics of these compounds, including their quantum yields and Stokes shifts, can be finely tuned by altering the substituents on the pyrazole ring. chim.itresearchgate.net For example, the introduction of electron-donating and electron-withdrawing groups can create a "push-pull" system, leading to intramolecular charge transfer (ICT) and resulting in significant solvatochromism, where the emission color changes with the polarity of the solvent. researchgate.net

Some pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been shown to exhibit better solvatochromism and higher Stokes shifts compared to reference probes. researchgate.net The versatility of pyrazole synthesis allows for the creation of a wide range of fluorescent dyes with emissions spanning the visible spectrum. chim.it These properties are highly desirable for applications in biological imaging, sensing, and organic light-emitting diodes (OLEDs). researchgate.net

Development of Novel Ligands for Coordination and Organometallic Chemistry

Pyrazole and its derivatives are well-established ligands in coordination and organometallic chemistry due to the presence of two adjacent nitrogen atoms that can coordinate to metal ions. researchgate.net The ethynyl group in compounds like this compound adds another layer of functionality, allowing for the creation of multidentate ligands and the formation of polynuclear metal complexes. researchgate.net

The coordination chemistry of pyrazole-based ligands is extensive, with the ability to form stable complexes with a wide variety of metal ions, resulting in diverse coordination geometries. researchgate.netbohrium.com These complexes have found applications in catalysis, magnetism, and as models for biological systems. kit.edu The synthesis of pyrazole-containing ligands can be tailored to meet the specific stereochemical requirements of a particular metal center. researchgate.net For example, bis(pyrazol-1-yl)methane ligands are known to form complexes with various transition metals. bohrium.com The resulting metal complexes can exhibit interesting photophysical and electrochemical properties, which are influenced by both the ligand and the metal ion.

Investigation of Photophysical Properties and Chemosensor Development

The investigation of the photophysical properties of ethynylpyrazole derivatives is a vibrant area of research, driven by their potential application as chemosensors. mdpi.comchim.itresearchgate.net The fluorescence of these compounds can be sensitive to the presence of specific analytes, such as metal ions or anions. mdpi.com This "turn-off" or "turn-on" fluorescence response upon binding with a target species forms the basis of chemosensor design.

For instance, pyrazole derivatives have been designed to act as selective fluorescent chemosensors for metal ions like Cu²⁺, Zn²⁺, and Co²⁺. mdpi.comresearchgate.net The binding of the metal ion to the pyrazole-based ligand can alter the electronic structure of the fluorophore, leading to a detectable change in the fluorescence signal. researchgate.net Similarly, pyrazole-based systems have been developed for the colorimetric and fluorescent detection of anions like cyanide. mdpi.com The ability to rationally design and synthesize pyrazole derivatives with specific recognition capabilities opens up possibilities for the development of highly sensitive and selective chemosensors for environmental monitoring, medical diagnostics, and industrial process control.

Research in Agrochemistry and Crop Protection Agents

Pyrazole derivatives have a long history of use in the agrochemical industry, with many commercial products containing this heterocyclic core. tsijournals.comuseforesight.io They are known to exhibit a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. researchgate.net The specific substitution pattern on the pyrazole ring is crucial for determining the type and potency of its biological activity.

Research in this area focuses on the synthesis and evaluation of novel pyrazole derivatives as potential crop protection agents. For example, certain pyrazole carboxamide derivatives have been investigated as nitrification inhibitors, which can improve the efficiency of nitrogen fertilizers. google.com The development of new pyrazole-based agrochemicals is driven by the need for more effective and environmentally benign solutions to control pests and diseases in agriculture. The structural diversity that can be achieved with pyrazole chemistry allows for the exploration of new modes of action and the potential to overcome resistance issues associated with existing products. unifiedpatents.com

Preclinical Research in Molecular Probes and Lead Compound Discovery

The pyrazole nucleus is a cornerstone in the development of new therapeutic agents, with numerous derivatives being investigated in preclinical studies for a wide array of diseases. researchgate.netnih.govmdpi.com The introduction of an ethynyl group onto the pyrazole scaffold provides a powerful tool for medicinal chemists. This group can act as a key binding motif, forming strong interactions within the active sites of enzymes and receptors, or serve as a synthetic handle for further molecular elaboration. nih.gov The combination of the stable pyrazole ring and the versatile ethynyl group makes these derivatives highly valuable as molecular probes to investigate biological processes and as lead compounds in the discovery of new drugs. nih.gov

Mechanism of Action Studies at the Molecular Level

Understanding how a compound works at the molecular level is crucial for its development as a drug. For pyrazole derivatives, a variety of mechanisms have been identified. These compounds can exert their biological effects by physically obstructing the active site of an enzyme, disrupting cellular structures, or interfering with critical signaling pathways.

Molecular docking studies are frequently used to predict and understand these interactions. For instance, docking of various pyrazole derivatives into the active sites of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2) has revealed key binding interactions, with calculated binding energies indicating a high affinity for these protein targets. researchgate.net Similarly, docking studies of pyrazole analogues against xanthine (B1682287) dehydrogenase have helped to elucidate the mechanism of their anticancer activity. nih.gov

Beyond computational models, experimental studies have revealed diverse mechanisms:

Disruption of Signaling Pathways: Certain 1,3-diphenyl-1H-pyrazole derivatives have been shown to inhibit the MEK-dependent signaling pathway, which is crucial for cell growth and proliferation. frontiersin.org Other derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and VEGFR-2, key receptors in cancer progression. nih.gov

Induction of Apoptosis: Many pyrazole derivatives demonstrate anticancer activity by inducing programmed cell death, or apoptosis. researchgate.net This can be triggered through various means, including the activation of caspases and subsequent DNA damage. nih.gov

Metabolic Interference: Some pyrazole compounds have been found to interfere with cellular metabolism. In studies on human platelets and endothelial cells, specific pyrazole derivatives were shown to inhibit the production of reactive oxygen species (ROS) and reduce both oxygen consumption and ATP synthesis, indicating a direct effect on mitochondrial function. nih.gov

Structural Inhibition: The crystal structure of Fibroblast Growth Factor Receptor 3 (FGFR3) in complex with a 3-ethynyl-1H-pyrazole derivative reveals precisely how the ethynyl group and pyrazole core fit into the enzyme's active site, providing a detailed molecular blueprint of its inhibitory action. pdbj.org

Enzyme Inhibition and Receptor Binding Investigations

A primary focus of preclinical research on ethynylpyrazole derivatives is their ability to selectively inhibit specific enzymes or bind to cellular receptors. The ethynyl group often plays a critical role, forming covalent bonds or specific non-covalent interactions that lead to high potency and selectivity. acs.org

Enzyme Inhibition

Ethynylpyrazole derivatives have been identified as potent inhibitors of a wide range of enzymes, particularly protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. Other enzyme classes, such as oxidoreductases and hydrolases, are also important targets.

| Derivative Class/Example Compound | Target Enzyme | Reported Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 3-Ethynyl-benzamide Derivative (AP24534) | BCR-ABL Kinase (T315I mutant) | IC₅₀ = 2.0 nM | acs.org |

| Thiazolyl-pyrazole Derivative | EGFR Kinase | Binding Affinity = -3.4 kcal/mol | d-nb.info |

| 5-Alkylated selanyl-1H-pyrazole Derivative | VEGFR-2 | IC₅₀ = 13.85 µM | nih.gov |

| 1,3-Dimethyl-1H-pyrazole-based Imidazo[4,5-b]pyridine | FLT3/Aurora Kinase | GI₅₀ = 0.104 µM (MOLM-13 cells) | mdpi.com |

| Pyrazole-based Derivative | Lactate Dehydrogenase (LDH) | Sub-micromolar inhibition | nih.gov |

| Pyrazolyl Derivative with Pyridine Nucleus | Xanthine Oxidase (XO) | IC₅₀ = 0.83 µM | nih.gov |

| N-2-pyridyl Pyrazole Derivative ((R)-enantiomer) | DapE (bacterial enzyme) | IC₅₀ = 18.8 µM | nih.gov |

| Pyrazole Derivative | Glycogen Synthase Kinase 3β (GSK3β) | IC₅₀ = 3.77 µM | frontiersin.org |

| 5-Amino-1-arylpyrazole-4-carbonitrile Derivative | Succinate Dehydrogenase | Inhibitory activity confirmed | mdpi.com |

Receptor Binding

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are common drug targets. Ethynylpyrazole derivatives have been developed as potent and selective ligands for several GPCRs, including cannabinoid and serotonin (B10506) receptors.

| Derivative Class/Example Compound | Target Receptor | Reported Activity (Kᵢ/IC₅₀) | Reference |

|---|---|---|---|

| Biarylpyrazole Derivative (SR141716A class) | Cannabinoid Receptor 1 (CB1) | Potent antagonist activity | nih.gov |

| 5-Ethynylpyrazole-3-carboxamide Derivative | Serotonin 5-HT₂B Receptor | Antagonistic activity | google.comweblio.jp |

| Arylsulfonyl Pyrazoline Derivative | Serotonin 5-HT₆ Receptor | Antagonistic activity | google.com |

| Pyrazolopyrazine Derivative (PF470) | Metabotropic Glutamate Receptor 5 (mGluR5) | Negative Allosteric Modulator | acs.org |

| Pyrazolo[3,4-b]pyridine Derivative | CRF(1) Receptor | Kᵢ = 2.9 nM | mdpi.com |

| Pyrazolo[3,4-b]pyridine Derivative (LASSBio873) | A1-adenosine Receptor (A1AR) | Selective binding | mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethynyl-1,4-dimethyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and methylhydrazine derivatives. Reaction optimization should focus on temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

- Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC.

Q. How can spectroscopic techniques (NMR, IR, X-ray) be employed to characterize this compound?

- NMR : Use - and -NMR to confirm the pyrazole ring structure and substituents. The ethynyl group typically appears as a singlet at ~2.5–3.5 ppm in -NMR, while methyl groups resonate at 1.5–2.0 ppm .

- IR : The C≡C stretch of the ethynyl group appears at ~2100–2260 cm, and N–H stretches (if present) at ~3200–3400 cm .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in chloroform/ethanol) and refine using SHELXL software. Compare bond lengths and angles with similar pyrazole derivatives .

Advanced Research Questions

Q. How can this compound be integrated into organometallic complexes, and what challenges arise in ligand coordination?

- Methodology : React the ligand with transition metals (e.g., Ru, Pt) under inert conditions (Schlenk line, argon atmosphere). Use precursors like [Ru(dppe)Cl]OTf or Pt(PCy)Cl. Monitor coordination via -NMR for phosphine-containing complexes and cyclic voltammetry to assess redox activity .

- Challenges : Steric hindrance from methyl/ethynyl groups may limit coordination sites. Address this by using bulky counter-ligands (e.g., dppe) or optimizing reaction time (3–7 days) .

Q. What electrochemical properties does this compound exhibit, and how can data contradictions be resolved?

- Methodology : Perform cyclic voltammetry (CV) in anhydrous acetonitrile with a Pt working electrode. The ligand’s ethynyl group often undergoes single-electron oxidation (~0.5–1.2 V vs. Ag/Ag). Cross-validate using IR spectroelectrochemistry to detect intermediate species .

- Contradiction Resolution : If oxidation potentials vary between batches, re-examine purity (HPLC) or solvent traces (Karl Fischer titration). Computational modeling (DFT) can reconcile experimental vs. theoretical redox potentials .

Q. How can computational methods (DFT, molecular docking) enhance understanding of this compound’s reactivity and applications?

- DFT Applications : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare with experimental IR/NMR data to validate models .

- Docking Studies : For biological applications, dock the compound into protein active sites (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding (pyrazole N-atoms) and hydrophobic interactions (methyl/ethynyl groups) .

Data Analysis and Validation

Q. How should researchers address contradictions in spectroscopic or electrochemical data for this compound?

- Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray, CV) to confirm structural assignments. For example, inconsistent -NMR peaks may arise from tautomerism; use variable-temperature NMR or -NMR to resolve ambiguities .

- Statistical Tools : Apply principal component analysis (PCA) to batch data or use Bland-Altman plots to assess inter-method variability .

Synthetic and Structural Challenges

Q. What strategies mitigate steric hindrance during the synthesis of derivatives or metal complexes?

- Steric Mitigation : Use smaller ligands (e.g., PEt instead of PCy) or increase reaction temperature (e.g., 55–80°C) to enhance reactivity. For ethynyl group modifications, employ Sonogashira coupling under Pd/Cu catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.